Acridin-9(10H)-one 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridin-9(10H)-one 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by the presence of an acridinone core structure with a trifluoroacetate group attached, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acridin-9(10H)-one 2,2,2-trifluoroacetate typically involves the reaction of acridin-9(10H)-one with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Acridin-9(10H)-one+Trifluoroacetic anhydride→Acridin-9(10H)-one 2,2,2-trifluoroacetate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acridin-9(10H)-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridin-9(10H)-one derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridin-9(10H)-one derivatives with hydroxyl or carboxyl groups, while reduction may produce acridin-9(10H)-one derivatives with hydrogenated functional groups.
Scientific Research Applications
Acridin-9(10H)-one 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems and as a DNA intercalator for genetic research.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Acridin-9(10H)-one 2,2,2-trifluoroacetate involves its interaction with molecular targets such as DNA, enzymes, and cellular receptors. The compound can intercalate into DNA, disrupting its structure and function, which may lead to inhibition of DNA replication and transcription. Additionally, the trifluoroacetate group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Acridin-9(10H)-one: The parent compound without the trifluoroacetate group.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Acriflavine: An acridine derivative with antimicrobial properties.
Uniqueness
Acridin-9(10H)-one 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
CAS No. |
88147-33-5 |
---|---|
Molecular Formula |
C15H10F3NO3 |
Molecular Weight |
309.24 g/mol |
IUPAC Name |
10H-acridin-9-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H9NO.C2HF3O2/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13;3-2(4,5)1(6)7/h1-8H,(H,14,15);(H,6,7) |
InChI Key |
FNEPMYWEHRHTDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.